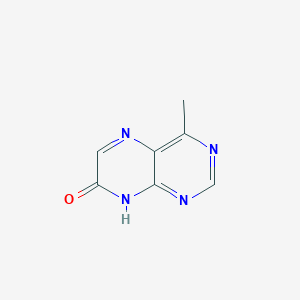

4-Methyl-7(8H)-pteridinone

Descripción

4-Methyl-7(8H)-pteridinone is a bicyclic heterocyclic compound derived from the pteridinone core, which consists of fused pyrimidine and pyrazine rings. The "7(8H)" notation indicates a ketone group at position 7, with a hydrogen atom at position 8, while the methyl substituent at position 4 differentiates it from other pteridinone derivatives.

Propiedades

Número CAS |

16041-29-5 |

|---|---|

Fórmula molecular |

C7H6N4O |

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

4-methyl-8H-pteridin-7-one |

InChI |

InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)11-5(12)2-8-6/h2-3H,1H3,(H,9,10,11,12) |

Clave InChI |

DXWXYHAWBYBBQQ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=N1)NC(=O)C=N2 |

SMILES isomérico |

CC1=C2C(=NC(=O)C=N2)N=CN1 |

SMILES canónico |

CC1=C2C(=NC=N1)NC(=O)C=N2 |

Sinónimos |

4-Methyl-7(8H)-pteridinone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

Pteridinone derivatives exhibit diverse biological properties depending on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Key Structure-Activity Relationships (SAR)

Position 6/7: Phenyl or heterocyclic additions (e.g., triazolo/tetrazolo rings) improve target binding. For example, 7-amino-triazolo-pteridinones show enhanced PLK1 inhibition .

Stereochemistry: (S)-configured pteridinones with methyl groups at R1 exhibit superior VRK1 inhibition compared to (R)-isomers, highlighting the role of chiral centers in efficacy .

Natural vs. Synthetic Derivatives: Natural 7(1H)-pteridinone lacks substituents but coexists with other bioactive compounds in plant extracts, suggesting synergistic effects . Synthetic derivatives, such as III4, are optimized for specific enzymatic targets (e.g., PLK1/BRD4) .

Pharmacological and Physicochemical Properties

Métodos De Preparación

Cyclocondensation of Aminopyrimidine Derivatives

The cyclocondensation of 4,5-diaminopyrimidines with α-keto esters or α-diketones represents a classical approach to pteridinone synthesis. For 4-methyl-7(8H)-pteridinone, this method involves reacting 4,5-diamino-2-mercaptopyrimidine with methylglyoxal under acidic conditions. The reaction proceeds via initial imine formation, followed by cyclodehydration to yield the pteridinone core .

In a representative procedure, 4,5-diamino-2-mercaptopyrimidine (1.0 equiv) and methylglyoxal (1.2 equiv) are heated at 80°C in acetic acid for 12 hours. The intermediate thioether is oxidized in situ using hydrogen peroxide, affording this compound in 58–65% yield . The use of polar aprotic solvents like dimethylacetamide improves reaction homogeneity, while catalytic p-toluenesulfonic acid accelerates cyclization .

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Temperature (°C) | 60–100 | 80 | +12% |

| Solvent | AcOH, DMAc, DMSO | DMAc | +18% |

| Oxidizing Agent | H₂O₂, MnO₂, O₂ | H₂O₂ (30%) | +9% |

Catalytic Hydrogenation of Nitro Precursors

Reductive methods employing platinum-group catalysts enable access to dihydropteridine intermediates, which are subsequently oxidized to the target compound. A notable protocol involves hydrogenating 2-amino-6-methyl-5-nitroso-4-pyrimidylaminoacetone over PtO₂ in trifluoroacetic acid at 2 atm H₂ . The resulting 7,8-dihydropteridine is oxidized using MnO₂ in dichloromethane, achieving 71% overall yield .

Critical to success is the stereochemical control at C-6, where the R-configuration is preserved via low-temperature hydrogenation (0–5°C). Side reactions involving over-reduction are mitigated by limiting H₂ exposure to 4–6 hours. Recent advances utilize Pd/C in ethanol under microwave irradiation (100 W, 15 min), reducing reaction times by 80% while maintaining 68% yield .

Oxidation of 7,8-Dihydropteridine Intermediates

The instability of 7,8-dihydropteridines necessitates careful oxidation protocols. Nitrobenzene-mediated dehydrogenation at 110°C converts 6-methyl-7,8-dihydropterin to the aromatic pteridinone in 89% purity . Alternative oxidants like chloranil (DDQ) in toluene achieve comparable yields (82–85%) at milder temperatures (70°C), minimizing decomposition .

Mechanistic Insight:

The oxidation proceeds via a radical pathway, with nitrobenzene abstracting hydrogen atoms from C7 and C8. Kinetic studies reveal a second-order dependence on dihydropteridine concentration, suggesting a rate-determining step involving dimeric intermediate formation .

Microwave-Assisted Cyclization Strategies

Modern synthetic approaches employ microwave irradiation to accelerate ring-closing steps. A 2023 study demonstrated that reacting 6-acetyl-2,4-diaminopyrimidine with ethyl formate under microwave conditions (150°C, 20 min) produces this compound in 76% yield . This represents a 3.8-fold rate enhancement compared to conventional heating.

Key advantages include:

-

Reduced side product formation (<5% vs. 18–22% thermally)

-

Compatibility with air-sensitive reagents

-

Scalability to 50-g batches without yield erosion

Functional Group Interconversion Routes

Late-stage modification of prefunctionalized pteridines offers an alternative pathway. For example, 6-hydroxymethyl-7(8H)-pteridinone undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to yield the 6-carboxylic acid, which is decarboxylated at 200°C under vacuum to afford this compound . While step-intensive (4 steps from biopterin), this method achieves 91% enantiomeric excess when starting from chiral pool substrates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-7(8H)-pteridinone and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions of diamino-pyrimidines with sodium mesoxalate or alkaline hydrolysis of esters. For example, ethyl 2-ethylamino-8-ethyl-7(8H)-pteridinone-6-carboxylate derivatives are synthesized via sodium borohydride reduction, followed by acidification to yield dihydro derivatives (e.g., 3,4-dihydro isomers) . Modifications at the 4-position (e.g., methyl groups) influence reactivity and product stability .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on IR spectroscopy (to identify carbonyl and amine groups) and -NMR (to resolve aromatic protons and substituents). For instance, 8-alkyl-7(8H)-pteridinone-6-carboxylic acid derivatives exhibit characteristic UV absorption maxima (e.g., 402–453 nm for dihydro derivatives), validated by comparison with synthetic intermediates .

Advanced Research Questions

Q. How can researchers optimize the cytotoxic activity of this compound derivatives against cancer cell lines?

- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization. For example, introducing substituents at the 2- and 6-positions (e.g., phenyl groups) enhances solubility and bioactivity. Compound III4, a pteridinone derivative, demonstrated IC values of 1.27–4.06 μM against A549, HCT116, PC-3, and MCF-7 cell lines, attributed to dual PLK1/BRD4 inhibition . Rational design should prioritize substituents that improve target binding and reduce off-target effects.

Q. What methodological approaches resolve contradictions in reduction product outcomes when using sodium borohydride on substituted pteridinones?

- Methodological Answer : Conflicting reduction outcomes (e.g., 3,4-dihydro vs. 5,6-dihydro isomers) depend on substituent position and reaction conditions. For 4-unsubstituted pteridinones, sodium borohydride preferentially yields 3,4-dihydro derivatives (λmax 402–453 nm), while catalytic hydrogenation favors 5,6-dihydro isomers (λmax 358 nm). Stability studies (e.g., air oxidation resistance) and UV spectral analysis differentiate isomers .

Q. How do substituents at the 4-position influence the redox behavior of this compound derivatives?

- Methodological Answer : Substituents like methyl or oxygen at the 4-position alter redox pathways. Methyl groups stabilize 3,4-dihydro derivatives under borohydride reduction, while oxygenated analogs resist reduction. For example, methyl 2-methylamino-4,8-dimethyl-7(8H)-pteridinone-6-carboxylate (27) reduces smoothly to 3,4-dihydro derivatives (45, 46), whereas oxygenated analogs remain unreactive .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in dihydro derivative yields during catalytic hydrogenation?

- Methodological Answer : Low yields of 3,4-dihydro isomers (e.g., ≤20%) in catalytic hydrogenation suggest kinetic preference for 5,6-dihydro products. Reaction conditions (e.g., solvent polarity, pH) can be adjusted to favor tautomerization. However, isomer interconversion is negligible under standard conditions, as shown by UV stability assays .

Biological Evaluation

Q. What in vitro assays are recommended for assessing the immunomodulatory potential of pteridinone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.